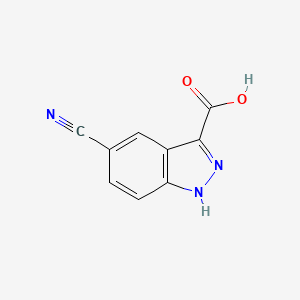

5-Cyano-1H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyano-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 885520-03-6 . It has a molecular weight of 187.16 . The compound is a pale-yellow to yellow-brown solid .

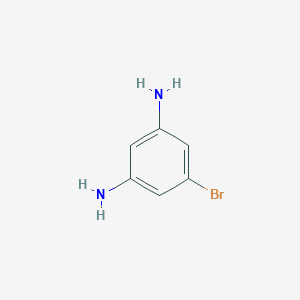

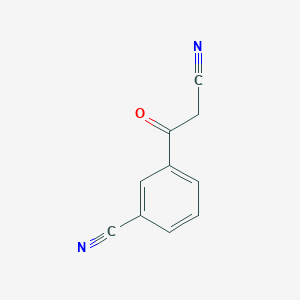

Molecular Structure Analysis

The molecular structure of 5-Cyano-1H-indazole-3-carboxylic acid is represented by the formula C9H5N3O2 . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures.Physical And Chemical Properties Analysis

5-Cyano-1H-indazole-3-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 187.16 . The compound should be stored in a refrigerator .科学的研究の応用

Medicinal Chemistry: Anticancer Applications

5-Cyano-1H-indazole-3-carboxylic acid derivatives have been studied for their potential as anticancer agents. The indazole moiety is a core structure in many pharmacologically active compounds, and modifications to this core can lead to compounds with significant antiproliferative activity against various cancer cell lines .

Agriculture: Pesticide Development

In agriculture, indazole derivatives, including those derived from 5-Cyano-1H-indazole-3-carboxylic acid, are explored for their use as intermediates in the synthesis of pesticides. These compounds can potentially inhibit the growth of harmful microbes and pests that affect crop yield .

Material Science: Advanced Material Synthesis

Indazole compounds are utilized in material science for the synthesis of novel materials with specific properties. They can serve as building blocks for organic semiconductors, which are used in a variety of electronic applications .

Environmental Science: Pollution Treatment

Research into indazole derivatives includes their application in environmental science, where they may be used to develop treatments for pollution. Their chemical properties could be harnessed to neutralize or degrade toxic substances in the environment .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 5-Cyano-1H-indazole-3-carboxylic acid and its derivatives can be used as reagents or standards in the qualitative and quantitative analysis of chemical substances. They may help in the development of new analytical methods for detecting various compounds .

Biochemistry: Enzyme Inhibition

Indazole derivatives are known to act as enzyme inhibitors, which can be used to study biochemical pathways or develop drugs that target specific enzymes involved in disease processes .

Pharmaceutical Research: Drug Design

The indazole ring system is a common feature in many drugs. As such, 5-Cyano-1H-indazole-3-carboxylic acid is valuable in pharmaceutical research for drug design, particularly in the creation of molecules with potential therapeutic effects .

Organic Synthesis: Building Blocks

This compound is also an important intermediate in organic synthesis. It can be used to construct a wide array of heterocyclic compounds, which are essential in developing new organic molecules for various applications .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

作用機序

Target of Action

The primary target of 5-Cyano-1H-indazole-3-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

5-Cyano-1H-indazole-3-carboxylic acid interacts with the S1P1 receptor, leading to its activation and subsequent desensitization . This interaction results in the maintenance of endothelial barrier integrity and induces peripheral blood lymphopenia .

Biochemical Pathways

It is known that indole derivatives, which include 5-cyano-1h-indazole-3-carboxylic acid, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Result of Action

The molecular and cellular effects of 5-Cyano-1H-indazole-3-carboxylic acid’s action are primarily related to its interaction with the S1P1 receptor . By activating and desensitizing this receptor, 5-Cyano-1H-indazole-3-carboxylic acid helps maintain endothelial barrier integrity and induces peripheral blood lymphopenia .

特性

IUPAC Name |

5-cyano-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXWXSZQDFFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646452 |

Source

|

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-1H-indazole-3-carboxylic acid | |

CAS RN |

885520-03-6 |

Source

|

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)